molecular formula C11H21ClO2 B12084469 Octyl 3-chloropropanoate CAS No. 63505-50-0

Octyl 3-chloropropanoate

Cat. No.: B12084469
CAS No.: 63505-50-0
M. Wt: 220.73 g/mol
InChI Key: APSFWUHAPFXKHS-UHFFFAOYSA-N
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Description

Octyl 3-chloropropanoate: is an organic compound with the molecular formula C11H21ClO2 3-chloropropionic acid, octyl ester . This compound is a member of the ester family, which are commonly used in various industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with octanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize heterogeneous catalysts and are designed to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Octyl 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

Major Products Formed:

    Hydrolysis: 3-chloropropanoic acid and octanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers

Mechanism of Action

The mechanism of action of octyl 3-chloropropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • Butyl 3-chloropropanoate
  • Hexyl 3-chloropropanoate
  • Decyl 3-chloropropanoate

Comparison: Octyl 3-chloropropanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain esters like butyl 3-chloropropanoate, this compound has higher hydrophobicity and a different boiling point, making it suitable for different applications .

Properties

CAS No.

63505-50-0

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

octyl 3-chloropropanoate

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-10H2,1H3

InChI Key

APSFWUHAPFXKHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCl

Origin of Product

United States

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